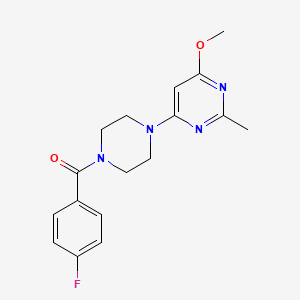
(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has demonstrated the synthesis and evaluation of novel compounds, including those similar in structure to "(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone," for their antibacterial and antiproliferative activities. For instance, Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, indicating potential for further development due to significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018). Similarly, another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, exploring its antiproliferative activity and providing insights into molecular stability through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Radiopharmaceutical Applications
The compound's structure is relevant in the synthesis of radiolabeled compounds for potential use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Haka et al. (1989) described the improved synthesis of [18F]GBR 13119, a potential radiotracer for the dopamine uptake system, using aromatic nucleophilic substitution, showcasing the relevance of fluorophenyl compounds in developing radio-tracers (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Antimicrobial and Antipsychotic Potential
Research into the antimicrobial and antipsychotic potential of related compounds has led to the discovery of novel derivatives with selective activity. Patel et al. (2011) synthesized new pyridine derivatives, demonstrating variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical versatility and therapeutic potential of such structures (Patel, Agravat, & Shaikh, 2011). Additionally, studies on β-carboline derivatives have shown selective inhibition of HIV strains, further exemplifying the broad scope of biomedical research applications for these compounds (Ashok et al., 2015).
Safety and Hazards
The compound has some safety and hazard statements associated with it. It has the hazard statements H302, H315, H319, H335 and the precautionary statements P280, P305+P351+P338 . For more detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
These compounds may interact with ENTs, reducing their activity and thus affecting the transport of nucleosides across the cell membrane .
Biochemical Pathways
By inhibiting ENTs, these compounds could potentially affect nucleotide synthesis and adenosine function, impacting various cellular processes .
Result of Action
The inhibition of ENTs could lead to changes in cellular processes, potentially having therapeutic effects depending on the context .
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONHJUJTXFQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)
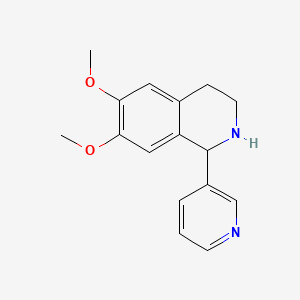
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)

![2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2960375.png)
![5-Fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2960376.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)
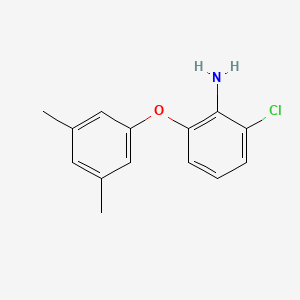
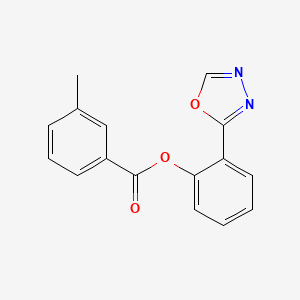
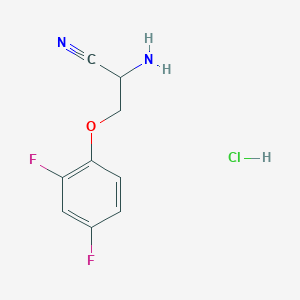
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2960383.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)
![(Z)-ethyl 3-allyl-2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960388.png)